molecular formula C29H34N6O9 B182060 Suc-Ala-Gly-Pro-Phe-pNA CAS No. 128802-77-7

Suc-Ala-Gly-Pro-Phe-pNA

Cat. No.: B182060
CAS No.: 128802-77-7
M. Wt: 610.6 g/mol
InChI Key: VSEGOTQZYWBMCQ-TZYHBYERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.

Mechanism of Action

Target of Action

Suc-Ala-Gly-Pro-Phe-pNA is a colorimetric substrate that primarily targets elastase , a serine protease . It is also a substrate for cathepsin G , bacillus protease , chymotrypsin , cyclophilin , and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of physiological responses.

Mode of Action

The compound interacts with its target enzymes through a process known as enzymatic hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline (pNA) . The release of pNA, a yellow compound, can be measured spectrophotometrically, reflecting the enzymatic activity .

Result of Action

The primary result of this compound’s action is the release of pNA upon enzymatic hydrolysis . This release is a measurable event that reflects the activity of the target enzymes. Therefore, the compound serves as a valuable tool in biochemical assays to study the function and activity of these enzymes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of enzymatic hydrolysis . Moreover, the compound’s stability and efficacy can be influenced by storage conditions. It is recommended to store the compound desiccated at -20°C .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Gly-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for enzymes such as alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells are largely dependent on the enzymes it interacts with. For instance, its interaction with chymotrypsin-like enzymes can influence protein degradation processes within the cell

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate, undergoing enzymatic cleavage to yield 4-nitroaniline . This reaction can influence the activity of the enzymes it interacts with, potentially leading to changes in gene expression or other cellular processes.

Temporal Effects in Laboratory Settings

This compound is stable and has a shelf life of 3 years when stored desiccated at –0 °C . Over time, it can undergo degradation, particularly in aqueous solutions

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. It can influence the activity of these enzymes, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Gly-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between proline and phenylalanine releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Proteases: Enzymes such as chymotrypsin, cathepsin G, and elastase are commonly used to catalyze the hydrolysis of this compound.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction.

    Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405-410 nm.

Scientific Research Applications

Suc-Ala-Gly-Pro-Phe-pNA is widely used in scientific research for various applications:

    Biochemistry: It serves as a substrate for studying the activity and specificity of proteases.

    Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.

    Pharmacology: It is employed in high-throughput screening assays to identify potential inhibitors of proteases, which are targets for drug development.

    Enzymology: Researchers use this compound to investigate the kinetic properties of proteases and to understand their catalytic mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.

    Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.

    Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.

Uniqueness

Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.

Properties

IUPAC Name

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGOTQZYWBMCQ-TZYHBYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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